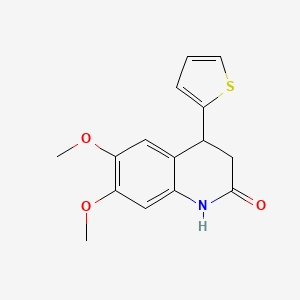

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- Synthesis and Molecular Structure Analysis : This compound has been explored in the context of its synthesis, crystal structure, and molecular properties. Research by Goel et al. (2017) details a similar compound's synthesis using CuI as a catalyst, with a focus on crystal structure determined by X-ray diffraction, revealing an orthorhombic lattice and noncentrosymmetric space group. This study also incorporates Fourier transform IR, NMR, and high-resolution mass spectrometry for structure confirmation (Goel et al., 2017).

Synthesis Analysis

- Solid Phase Synthesis : Luo and Huang (2004) describe a solid phase synthesis technique for a related compound, N-p-Methylbenzyl benzamide, highlighting the importance of specific resin treatments and reaction conditions in the synthesis process (Luo & Huang, 2004).

Chemical Reactions and Properties

- Chemical Reactions : The synthesis and evaluation of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives, which are structurally similar, were investigated by Kaur et al. (2018). This study provides insights into the chemical reactivity and potential applications of such compounds (Kaur et al., 2018).

Physical Properties Analysis

- Crystal Structure and Physical Properties : The physical properties, including crystal morphology and structural stability, are crucial for understanding the compound's behavior. Goel et al. (2017) offer significant insights into these aspects through their research on a related compound, emphasizing the role of intermolecular interactions in stabilizing the crystal structure (Goel et al., 2017).

Chemical Properties Analysis

- Molecular Interaction Analysis : Ibnouf et al. (2021) conducted a study on N-hydroxy-2-(4-methylbenzamido)benzamide, focusing on molecular interaction analysis, which is vital for understanding the chemical properties of similar benzamide derivatives. This study includes crystal structure analysis and density functional theory calculations (Ibnouf et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored methodologies for creating benzamide derivatives, focusing on understanding their chemical properties and reactions. For instance, a study on the deuterium labeling of a benzyl-thiamin analog provided insights into the mechanistic aspects of its fragmentation, which could be relevant for similar compounds like 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide (Ikeda & Kluger, 2005). This research aids in understanding the structural and reactive properties essential for pharmaceutical applications.

Antiproliferative Activity

The antiproliferative effects of benzamide derivatives on cancer cells have been the subject of several studies, highlighting their potential as therapeutic agents. A study demonstrated that amine, amino acid, and dipeptide-coupled benzamides exhibited potent cytotoxic activity against breast and liver cancer cell lines, suggesting that modifications to the benzamide backbone could enhance anticancer efficacy (Youssef et al., 2020).

Crystal Structure Analysis

The analysis of crystal structures of benzamide derivatives can reveal valuable information about their molecular interactions and physical properties. For example, the synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide demonstrated its potential in developing multifunctional optical and piezoelectric materials (Goel et al., 2017). These findings could extend to related compounds, providing insights into their utility in material science applications.

Biological and Pharmacological Applications

Benzamide derivatives have also been investigated for their biological activities , including antioxidant and antibacterial properties. A study evaluating new benzothiazole derivatives indicated their potential in mitigating toxicity through antioxidant activity, which could be applicable to the broader family of benzamide compounds (Cabrera-Pérez et al., 2016). This research underscores the versatility of benzamide derivatives in therapeutic contexts.

Material Science and Nanotechnology

In material science, the development of novel complexes and nanostructures from benzamide derivatives has been explored. For instance, the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT polymerization demonstrated the utility of benzamide derivatives in creating polymers with specific properties, which could have applications in biotechnology and nanotechnology (Mori et al., 2005).

properties

IUPAC Name |

2-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)11-19-18(20)13-7-5-6-8-16(13)24-4/h5-10H,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWZBFVLVUEGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)